4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol
Overview
Description
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol, also known as this compound, is a useful research compound. Its molecular formula is C18H18F3NO3 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C18H18F3N2O3, comprising 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The trifluoromethoxy group is notable for its electron-withdrawing properties, which may influence the compound's biological activity. The structure can be summarized as follows:
Component | Count |
---|---|
Carbon (C) | 18 |
Hydrogen (H) | 18 |
Nitrogen (N) | 1 |
Oxygen (O) | 3 |
Fluorine (F) | 3 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethoxy group enhances lipophilicity and may improve interactions with biological targets.
1. Anti-inflammatory Activity
Compounds containing the trifluoromethoxy group have been studied for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. In vitro studies show that derivatives of this compound can moderate COX-2 activity, which is particularly relevant in conditions such as arthritis and cancer.
2. Anticancer Potential
The compound's ability to inhibit specific enzymes suggests potential anticancer properties. For example, studies on structurally similar compounds indicate that they can inhibit the activity of β-secretase and cholinesterases, which are implicated in neurodegenerative diseases and certain cancers.
Molecular docking studies have provided insights into how this compound interacts with target proteins. The trifluoromethyl group facilitates strong hydrogen bonding and pi-stacking interactions with amino acid residues in target enzymes, enhancing binding affinity and biological activity.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Cholinesterase Inhibition : A study found that derivatives with similar structures exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 19.2 μM depending on the specific substitution pattern on the phenyl ring .
- Cytotoxicity : Compounds structurally related to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated moderate cytotoxic effects, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHMPYHAQBAPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470098 | |
Record name | SS-3227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-81-5 | |
Record name | SS-3227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.